molecular formula C9H14O2 B138998 2-Ethyl-4-propan-2-yl-2H-furan-5-one CAS No. 147992-45-8

2-Ethyl-4-propan-2-yl-2H-furan-5-one

Cat. No.: B138998
CAS No.: 147992-45-8
M. Wt: 154.21 g/mol
InChI Key: ZAIZXSVRSCIMKH-UHFFFAOYSA-N
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Description

2-Ethyl-4-propan-2-yl-2H-furan-5-one is a chemical compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-propan-2-yl-2H-furan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of this compound with suitable reagents to form the desired furan ring structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-propan-2-yl-2H-furan-5-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The furan ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.

    Substitution: Halogens, organometallic compounds, and other electrophilic reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the furan ring.

Scientific Research Applications

2-Ethyl-4-propan-2-yl-2H-furan-5-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Researchers study the biological activity of this compound and its derivatives to understand their potential therapeutic effects.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of bacterial infections and other diseases.

    Industry: this compound is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-propan-2-yl-2H-furan-5-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    2-Furoic Acid: Another furan derivative with similar structural features but different chemical properties and applications.

    Furfural: A furan compound used in the production of resins and as a solvent in various industrial processes.

    Benzofuran: A related compound with a fused benzene and furan ring, known for its biological activity and potential therapeutic applications.

Uniqueness: 2-Ethyl-4-propan-2-yl-2H-furan-5-one stands out due to its specific substituents on the furan ring, which confer unique chemical and biological properties. These features make it a valuable compound for research and industrial applications, distinguishing it from other furan derivatives.

Properties

IUPAC Name

2-ethyl-4-propan-2-yl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-4-7-5-8(6(2)3)9(10)11-7/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIZXSVRSCIMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=C(C(=O)O1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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